molecular formula C14H18O B6241386 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers CAS No. 1824579-41-0

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, Mixture of diastereomers

Cat. No.: B6241386
CAS No.: 1824579-41-0
M. Wt: 202.3
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Description

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol, a mixture of diastereomers, is a complex organic compound with a unique structure. It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms added to the phenanthrene skeleton, making it a saturated hydrocarbon. The presence of an alcohol group (-OH) at the 3rd position further defines its chemical properties.

Preparation Methods

The synthesis of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol involves several steps. One common synthetic route includes the hydrogenation of phenanthrene derivatives under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 100°C to 200°C and pressures up to 50 atm. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule, forming halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 results in alcohols.

Scientific Research Applications

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol involves its interaction with specific molecular targets and pathways. The alcohol group at the 3rd position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol can be compared with other similar compounds such as:

    Totarol: A diterpenoid phenol with similar structural features but different biological activities.

    Ferruginol: Another phenanthrene derivative with distinct chemical properties and applications.

The uniqueness of 4b,5,6,7,8,8a,9,10-octahydrophenanthren-3-ol lies in its specific structure and the presence of multiple diastereomers, which can lead to diverse chemical and biological behaviors.

Properties

CAS No.

1824579-41-0

Molecular Formula

C14H18O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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